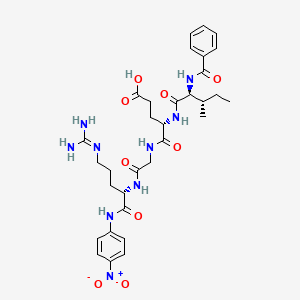
5-Bromo-2-fluoro-3-methylpyridine
Descripción general
Descripción
5-Bromo-2-fluoro-3-methylpyridine is a chemical compound with the molecular formula C6H5BrFN . It is an important intermediate in organic synthesis, with applications in pharmaceuticals, organic synthesis, organic solvents, production of dyes, pesticides, and spices .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluoro-3-methylpyridine consists of a pyridine ring substituted with a bromine atom at the 5th position, a fluorine atom at the 2nd position, and a methyl group at the 3rd position . The average mass of the molecule is 190.013 Da and the monoisotopic mass is 188.958939 Da .Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-3-methylpyridine is a colorless to light yellow liquid . It has a melting point of -3°C and a boiling point of 204-205°C . The density of the compound is 1.518g/cm³ . It is slightly soluble in water and soluble in most organic solvents .Aplicaciones Científicas De Investigación
Halogen-rich Intermediate Synthesis
5-Bromo-2-fluoro-3-methylpyridine has been identified as a valuable potential building block in medicinal chemistry research due to its halogen-rich properties. Its synthesis, involving unique halogen dance reactions, enables the generation of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu et al., 2022).
Chemoselective Functionalization
The chemoselective functionalization of derivatives of 5-Bromo-2-fluoro-3-methylpyridine, such as 5-bromo-2-chloro-3-fluoropyridine, demonstrates the potential of this compound in organic synthesis. The research has explored conditions that lead to the selective substitution of different halogen atoms in the molecule, which is crucial for developing more targeted and efficient synthetic routes (Stroup et al., 2007).
Synthesis of Disubstituted Fluoropyridines
The molecule also serves as a precursor in the synthesis of disubstituted fluoropyridines. The process involves ortho-lithiation followed by reaction with trimethylborate, leading to the formation of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. These compounds are significant due to their potential applications in various chemical syntheses (Sutherland & Gallagher, 2003).
Radiosynthesis of Fluoropyridines
In nuclear medicine and molecular imaging, 5-Bromo-2-fluoro-3-methylpyridine has been used in the radiosynthesis of fluoropyridines. This process involves palladium-catalyzed reactions and is significant for the development of radiolabeled compounds for diagnostic purposes (Pauton et al., 2019).
Suzuki Cross-Coupling Reactions
The compound is also pivotal in Suzuki cross-coupling reactions. These reactions are essential in organic chemistry for creating novel pyridine derivatives with potential applications in various fields, including pharmaceuticals and materials science (Ahmad et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Bromo-2-fluoro-3-methylpyridine is primarily used as a raw material in the synthesis of various organic compounds . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in these reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . This involves the transfer of an organic group from boron to palladium, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a significant biochemical pathway affected by 5-Bromo-2-fluoro-3-methylpyridine . This reaction is crucial in the synthesis of biaryls, a class of organic compounds with various applications in pharmaceuticals and materials science .
Pharmacokinetics
It’s important to note that the compound’s bioavailability in a reaction is influenced by factors such as its purity, concentration, and the conditions of the reaction .
Result of Action
The action of 5-Bromo-2-fluoro-3-methylpyridine in the Suzuki–Miyaura cross-coupling reaction results in the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, including biaryls .
Action Environment
The efficacy and stability of 5-Bromo-2-fluoro-3-methylpyridine are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a suitable catalyst (such as palladium), and the nature of the organoboron reagents used . Proper storage is also crucial to maintain the compound’s stability and prevent degradation .
Propiedades
IUPAC Name |
5-bromo-2-fluoro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCVSFDCHKCISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476611 | |
| Record name | 5-Bromo-2-fluoro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29312-98-9 | |
| Record name | 5-Bromo-2-fluoro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-fluoro-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)











